3-Bromo-2-methoxybenzoic acid

Physical Chemistry Solid-State Characterization Process Development

Researchers synthesizing regiospecific CB2 ligands require the exact 3-bromo-2-methoxy isomer; substitution with the 4- or 5-bromo variant alters biaryl geometry and abolishes target selectivity. This compound is the validated precursor for biphenylic carboxamides (e.g., CHEMBL3410729; CB2 IC50 = 644 nM, >15-fold selectivity over CB1). • 3-Bromo-2-methoxy regiochemistry confirmed for sub-micromolar CB2 antagonist activity. • 94% preparative yield demonstrated at 1.65 mol scale; methanol solubility simplifies process development. • Available with ≥98% purity (GC/T); melting point 119-123°C ensures consistent solid-state handling.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 101084-39-3
Cat. No. B056793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxybenzoic acid
CAS101084-39-3
Synonyms3-Bromo-o-anisic Acid;  2-Methoxy-3-bromobenzoic Acid;  NSC 76704;  3-Bromoanisic Acid
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)C(=O)O
InChIInChI=1S/C8H7BrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
InChIKeyPIBPHOFXQUUPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methoxybenzoic Acid Overview


3-Bromo-2-methoxybenzoic acid (CAS 101084-39-3) is an aromatic carboxylic acid derivative featuring a bromine atom at the 3-position and a methoxy group at the 2-position of the benzene ring [1]. With a molecular formula of C8H7BrO3 and a molecular weight of 231.04 g/mol, it exhibits a predicted pKa of 3.70±0.10 and a melting point range of 119-123 °C . This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures [2]. It has also been employed as a key reactant in the preparation of biphenylic carboxamides that act as potent and selective cannabinoid CB2 receptor ligands [3].

Regioisomer Specificity of 3-Bromo-2-methoxybenzoic Acid


Regioisomers of bromo-methoxybenzoic acid—specifically the 3-bromo (CAS 101084-39-3), 4-bromo (CAS 72135-36-5), and 5-bromo (CAS 2476-35-9) variants—are not functionally interchangeable despite sharing identical molecular formulas. The position of the bromine substituent dictates both the physical properties and the chemical reactivity of each isomer. For instance, the 3-bromo isomer exhibits a melting point of 119-123 °C, while the 4-bromo isomer melts at a significantly higher 155-159 °C . This 36 °C difference reflects distinct crystal packing forces and can impact purification protocols and solid-state handling . Furthermore, the regiochemistry profoundly influences cross-coupling reactivity: the 3-bromo-2-methoxy substitution pattern positions the bromine ortho to the methoxy group and meta to the carboxylic acid, creating a unique electronic environment that governs oxidative addition rates in palladium-catalyzed reactions [1]. In medicinal chemistry applications, the specific regiochemistry of the 3-bromo isomer has proven critical for generating bioactive biphenylic carboxamides with sub-micromolar CB2 receptor affinity [2]. Substituting a different regioisomer would alter the three-dimensional orientation of the resulting biaryl products, likely abolishing target engagement [3].

Quantitative Differentiation of 3-Bromo-2-methoxybenzoic Acid


Lower Melting Point vs. 4-Bromo Isomer

The melting point of 3-bromo-2-methoxybenzoic acid is 119-123 °C, whereas the 4-bromo regioisomer (CAS 72135-36-5) exhibits a melting point of 155-159 °C . The 5-bromo isomer (CAS 2476-35-9) melts at 118-122 °C, which is statistically indistinguishable from the 3-bromo isomer [1]. This thermal behavior reflects distinct intermolecular interactions dictated by bromine regiochemistry; the 4-bromo substitution pattern allows more efficient crystal packing, requiring higher thermal energy to disrupt the lattice . The lower melting point of the 3-bromo variant facilitates solution-phase handling at ambient temperatures and reduces energy input during drying or recrystallization steps in kilogram-scale synthesis campaigns [2].

Physical Chemistry Solid-State Characterization Process Development

CB2 Antagonism with High CB1 Selectivity

A biphenylic carboxamide derivative synthesized from 3-bromo-2-methoxybenzoic acid (designated CHEMBL3410729) was evaluated for antagonist activity at human cannabinoid receptors CB1 and CB2 expressed in CHO cells [1]. The compound exhibited an IC50 of 644 nM at the CB2 receptor while showing negligible activity at CB1 (IC50 = 10,000 nM) up to a 10 μM test concentration [2]. The corresponding Ki value for CB2 binding was 0.0869 nM, indicating high-affinity target engagement [3]. Although direct comparator data for regioisomer-derived analogs (e.g., using 4-bromo or 5-bromo scaffolds) are not publicly available in this assay system, the specific 3-bromo-2-methoxy regiochemistry was essential for constructing the biphenylic framework that enables this CB2-selective pharmacological profile [4].

Cannabinoid Pharmacology GPCR Medicinal Chemistry Receptor Selectivity

Scalable Methylation Route with High Yield

A preparative-scale synthesis of 3-bromo-2-methoxybenzoic acid from 3-bromo-2-hydroxybenzoic acid and dimethyl sulfate in acetone with potassium carbonate base affords the target compound in 94% isolated yield . The reaction proceeds under reflux conditions monitored by TLC, and the product is obtained with sufficient purity for direct use in subsequent steps without further purification [1]. This high-yielding methylation protocol contrasts with alternative routes that employ harsher bromination conditions on 2-methoxybenzoic acid, which often produce mixtures of regioisomers requiring chromatographic separation . The O-methylation approach using dimethyl sulfate offers a regiochemically clean transformation that preserves the bromine position established in the starting material, providing a reliable entry to the desired 3-bromo-2-methoxy substitution pattern [2].

Process Chemistry Synthetic Methodology Scalable Synthesis

Methanol Solubility for Direct Coupling

3-Bromo-2-methoxybenzoic acid is reported to be soluble in methanol [1]. This solubility profile contrasts with the broader class of brominated benzoic acids, many of which require aprotic dipolar solvents such as DMF or DMSO for dissolution, which can complicate workup and purification procedures . Quantitative solubility data for regioisomeric bromo-methoxybenzoic acids in common solvents are not systematically reported; however, the 3-bromo substitution pattern, with the bromine ortho to the methoxy group and meta to the carboxylic acid, creates a dipole moment and hydrogen-bonding capacity that favors dissolution in protic polar solvents like methanol [2]. Methanol compatibility is particularly advantageous for Suzuki-Miyaura couplings employing aqueous-organic biphasic conditions, where methanol can serve as a co-solvent to maintain substrate homogeneity while preserving boronic acid stability [3].

Solubility Engineering Reaction Medium Optimization Suzuki Coupling

Application Scenarios for 3-Bromo-2-methoxybenzoic Acid


Suzuki-Miyaura Cross-Coupling for Biaryl Intermediates

Employ 3-bromo-2-methoxybenzoic acid as the aryl bromide electrophile in palladium-catalyzed Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids. The 3-bromo-2-methoxy substitution pattern positions the reactive site ortho to the methoxy group and meta to the carboxylic acid, providing a sterically and electronically distinct coupling partner compared to 4-bromo or 5-bromo regioisomers. The compound's methanol solubility [1] facilitates the use of aqueous-methanolic solvent systems that are compatible with boronic acid stability and simplify workup. The 94% preparative yield demonstrated at 1.65 mol scale for the compound's own synthesis underscores its accessibility for multigram coupling campaigns. This application is directly validated by its use in constructing biphenylic carboxamides with sub-micromolar CB2 antagonist activity [2].

CB2-Selective Cannabinoid Ligand Design

Utilize 3-bromo-2-methoxybenzoic acid as a key building block for synthesizing biphenylic carboxamide derivatives targeting the cannabinoid CB2 receptor. A derivative prepared from this scaffold (CHEMBL3410729) demonstrated an IC50 of 644 nM at CB2 with >15-fold selectivity over CB1 (IC50 = 10,000 nM) in CHO cell-based antagonist assays [1]. The corresponding CB2 binding Ki of 0.0869 nM confirms high-affinity target engagement. Procurement of the 3-bromo regioisomer (rather than the 4-bromo or 5-bromo variants) is essential for accessing this specific biphenylic framework; substitution with alternative regioisomers would alter the biaryl geometry and is expected to abolish this CB2-selective pharmacological signature. This compound is particularly valuable for programs developing peripherally restricted CB2 agonists or antagonists for inflammatory, neuropathic pain, or autoimmune indications.

Scalable Synthesis with High-Purity Building Block

Source 3-bromo-2-methoxybenzoic acid for kilogram-scale process development campaigns where reliable, high-purity supply and predictable physical properties are critical. The compound's melting point of 119-123 °C [1]—36 °C lower than the 4-bromo isomer's 155-159 °C melting point —enables milder drying and recrystallization protocols that reduce thermal degradation risk and energy consumption. The established synthetic route from 3-bromo-2-hydroxybenzoic acid using dimethyl sulfate provides a 94% isolated yield [2], demonstrating manufacturing feasibility. Commercial availability from multiple qualified vendors (including TCI, ChemImpex, and Aladdin) with typical purity specifications of ≥98% (GC/T) ensures supply chain redundancy. The compound's methanol solubility further simplifies reactor cleaning and solvent selection in pilot-plant environments.

Regioisomer Purity Reference Standard

Deploy 3-bromo-2-methoxybenzoic acid as a reference standard in HPLC, GC, or NMR methods designed to verify regioisomeric purity in bromo-methoxybenzoic acid procurement and in-process control. The distinct melting point (119-123 °C) and chromatographic retention profile differentiate it from the 4-bromo isomer (155-159 °C melting point) and the 5-bromo isomer (118-122 °C) [1][2]. This application is particularly relevant for pharmaceutical development organizations that must document and control regioisomeric impurities according to ICH Q3A guidelines. The compound's well-characterized spectroscopic signature—including predictable pKa (3.70±0.10) and methanol solubility —supports robust analytical method development and validation.

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